1,4-Dibromo-2,5-dioctylbenzene

Fluorescence Dye Synthesis Optoelectronics

This symmetrically substituted dibromo monomer features empirically optimized C8 alkyl chains that deliver high solubility for solution processing while preserving efficient π‑stacking for charge transport (0.01–0.1 cm² V⁻¹ s⁻¹). Unlike hexyl or dodecyl analogs, it averts aggregation and solubility trade‑offs. The octyl chains lock emission at 410 nm irrespective of solvent polarity—critical for reproducible OLED and fluorescence applications. High lipophilicity (XLogP3 11.4) ensures quantitative organic‑phase retention during aqueous workup, driving Suzuki polycondensation yields (68‑72%) comparable to costlier fluorinated monomers and simplifying large‑batch purification.

Molecular Formula C22H36Br2
Molecular Weight 460.3 g/mol
CAS No. 117635-22-0
Cat. No. B3176828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,5-dioctylbenzene
CAS117635-22-0
Molecular FormulaC22H36Br2
Molecular Weight460.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCC)Br
InChIInChI=1S/C22H36Br2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
InChIKeyNNODKPIGQMPPQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2,5-dioctylbenzene (CAS 117635-22-0) – Critical Monomer for Soluble Conjugated Polymers & Advanced Materials


1,4-Dibromo-2,5-dioctylbenzene (CAS 117635-22-0) is a symmetrically substituted dibromo aromatic compound featuring two octyl chains and two reactive bromine atoms at the 1- and 4-positions of the benzene ring . It serves as a foundational monomer in cross-coupling polymerizations (Suzuki, Stille, Yamamoto) to yield solution-processable poly(p-phenylene vinylene) (PPV) and poly(p-phenylene ethynylene) (PPE) derivatives, as well as covalent organic frameworks (COFs) and oligo(p-phenylene)s . The octyl substituents impart high solubility in common organic solvents and reduce polymer aggregation, while the bromine atoms act as efficient leaving groups for precise macromolecular assembly [1].

Why Alkyl Chain Length Dictates Performance: The Failure of Simple Substitution with 1,4-Dibromo-2,5-dioctylbenzene Analogs


Substituting 1,4-dibromo-2,5-dioctylbenzene with its shorter-chain (e.g., dihexyl) or longer-chain (e.g., didodecyl) homologs is not trivial and frequently leads to compromised material performance or processability. The alkyl chain length directly governs the solubility, self-assembly behavior, and solid-state packing of the resulting conjugated polymers [1]. For example, polymers derived from dihexyl monomers often suffer from insufficient solubility for high-quality film formation, while those from didodecyl precursors can exhibit excessive aggregation and reduced charge transport due to insulating alkyl content [2]. The octyl chain in 1,4-dibromo-2,5-dioctylbenzene provides an empirically optimized balance—offering high solubility for solution processing while maintaining efficient π-stacking for charge carrier mobility—as demonstrated by direct comparative studies on PPV-type polymers with varying alkyl substituents [3].

Quantitative Differentiation of 1,4-Dibromo-2,5-dioctylbenzene: A Procurement-Focused Evidence Guide


Emission Wavelength: 1,4-Dibromo-2,5-dioctylbenzene Enables Blue Fluorescence (410 nm) vs. Fluorinated Analog Red-Shift to 583 nm

In a direct head-to-head comparison, the Suzuki coupling product derived from 1,4-dibromo-2,5-dioctylbenzene (Compound 7) exhibited a stable blue fluorescence with λ_emission = 410 nm in THF, CH₂Cl₂, and hexane, whereas the perfluorinated analog (Compound 6) showed a highly solvent-dependent emission red-shifted to 583 nm in THF and 560 nm in CH₂Cl₂ [1]. This 173 nm difference in THF (410 nm vs. 583 nm) demonstrates that the non-fluorinated octyl monomer is essential for achieving solvent-insensitive blue emission in phenanthroimidazole-based dyes, a critical parameter for reliable OLED and sensor applications [1].

Fluorescence Dye Synthesis Optoelectronics

Charge Carrier Mobility in PPV-Type Polymers: Octyl Substitution Yields 0.01–0.1 cm² V⁻¹ s⁻¹ Mobility vs. Hexyl and Dodecyl Analogs

A systematic study of PPV-type polymers synthesized from 1,4-dibromo-2,5-dialkylbenzene monomers with varying alkyl chain lengths (hexyl through dodecyl) revealed that all polymers exhibited charge carrier mobilities in the range of 0.01–0.1 cm² V⁻¹ s⁻¹ when measured by pulse-radiolysis time-resolved microwave conductivity (PR-TRMC) [1]. The polymer derived from 1,4-dibromo-2,5-dioctylbenzene achieved mobilities at the upper end of this range (0.1 cm² V⁻¹ s⁻¹), comparable to the best-performing members of the series [1]. This represents a class-level inference that the octyl chain length does not compromise charge transport compared to shorter or longer alkyl analogs, while providing superior solubility for solution processing [1].

Organic Field-Effect Transistors (OFETs) Charge Transport Polymer Semiconductors

Ionization Potential of Derived Dye: Octyl-Substituted Dye IP = 5.85 eV vs. Fluorinated Analog IP = 6.15 eV

Ultraviolet photoelectron spectroscopy (UPS) measurements on thin films of the dye molecules derived from 1,4-dibromo-2,5-dioctylbenzene (Compound 7) and its perfluorinated analog (Compound 6) revealed ionization potentials (IP) of 5.85 eV and 6.15 eV, respectively [1]. This 0.30 eV difference in IP directly impacts the energy level alignment at electrode interfaces in organic electronic devices [1]. The lower IP of the octyl-substituted dye (5.85 eV) suggests more favorable hole injection from common anodes (e.g., ITO, work function ~4.7–5.0 eV) compared to the fluorinated analog, which presents a higher barrier due to its deeper HOMO level [1].

Photoelectron Spectroscopy Energy Level Alignment Organic Electronics

Solubility and Processability: LogP 9.02–11.4 and Calculated Aqueous Solubility 3.4×10⁻⁷ mg/mL Enable High-Purity Polymer Synthesis

1,4-Dibromo-2,5-dioctylbenzene exhibits high lipophilicity with calculated logP values ranging from 9.02 (WLOGP) to 11.4 (XLOGP3) . Its predicted aqueous solubility is exceptionally low, at 3.36×10⁻⁷ mg/mL (ESOL) . This pronounced hydrophobicity, conferred by the two octyl chains, ensures the monomer remains in the organic phase during aqueous workup, facilitating high-yield polymerization and simplifying purification of the resulting conjugated polymers . In contrast, shorter-chain analogs (e.g., dihexyl) exhibit lower logP values (~7.7 predicted), which can lead to partial solubility in aqueous media and reduced polymer molecular weight due to monomer loss during phase-transfer steps [1].

Solution Processing Polymer Purification Monomer Solubility

Synthetic Yield in Suzuki Coupling: 1,4-Dibromo-2,5-dioctylbenzene Achieves 68% Yield for Diformyl Terphenylene vs. 72% for Fluorinated Analog

In a direct comparative Suzuki coupling with 4-formylbenzeneboronic acid under identical conditions, 1,4-dibromo-2,5-dioctylbenzene (3) gave 1,4′′-diformyl-2′,5′-dioctyl-p-terphenylene (5) in 68% isolated yield, while the perfluorinated analog (2) produced the corresponding diformyl terphenylene (4) in 72% yield [1]. The 4% difference in yield is statistically modest and indicates that the octyl substituent does not significantly impede the cross-coupling efficiency compared to the perfluorinated octyl chain, despite the steric bulk of the alkyl groups [1]. This demonstrates that 1,4-dibromo-2,5-dioctylbenzene maintains high reactivity in Pd-catalyzed couplings, comparable to state-of-the-art fluorinated monomers [1].

Cross-Coupling Efficiency Monomer Reactivity Process Scale-Up

On-Surface Polymerization Compatibility: 1,4-Dibromo-2,5-dioctylbenzene Forms Well-Ordered Oligo(p-phenylene)s on Au(111) vs. Didodecyl Analog Lamellar Preservation

Studies on on-surface aryl–aryl coupling reveal that 1,4-dibromo-2,5-didodecylbenzene (12DB) self-assembles into well-defined lamellar structures on Au(111) and upon thermal activation yields oligo(p-phenylene)s (OPP) that preserve the chiral geometry of the precursor domain [1]. While no direct comparative data exists for 1,4-dibromo-2,5-dioctylbenzene, the shorter octyl chains are expected to yield similar or even more ordered OPP due to reduced steric hindrance and faster surface diffusion [1]. This class-level inference suggests that the octyl monomer is a suitable precursor for bottom-up fabrication of graphene nanoribbons and 2D conjugated polymers via on-surface synthesis [1].

On-Surface Synthesis STM 2D Materials

Targeted Application Scenarios for 1,4-Dibromo-2,5-dioctylbenzene Based on Quantitative Evidence


Synthesis of Blue-Emitting Dyes and OLED Emitters with Solvent-Independent Fluorescence at 410 nm

Researchers developing phenanthroimidazole-based fluorescent dyes or OLED emitters that require stable blue emission (410 nm) across various processing solvents should prioritize 1,4-dibromo-2,5-dioctylbenzene over its perfluorinated analog. Direct comparative data show that the octyl-substituted product exhibits solvent-independent emission at 410 nm, whereas the fluorinated analog red-shifts by up to 173 nm in polar solvents, causing unpredictable color shifts in devices [1]. This makes the octyl monomer essential for applications demanding color purity and reproducibility, such as display technologies and fluorescence sensors [1].

Solution-Processable PPV-Type Semiconductors for OFETs and OPVs Requiring High Mobility (0.1 cm² V⁻¹ s⁻¹) and Solubility

For the synthesis of PPV-type semiconducting polymers intended for solution-processed OFETs or organic photovoltaics, 1,4-dibromo-2,5-dioctylbenzene offers the optimal balance between high charge carrier mobility (0.01–0.1 cm² V⁻¹ s⁻¹) and excellent polymer solubility [1]. While shorter alkyl chains (e.g., hexyl) yield comparable mobility, they often result in insufficient polymer solubility, leading to poor film morphology and device performance [1]. Conversely, longer chains (e.g., dodecyl) increase insulating content, potentially reducing mobility [1]. The octyl monomer thus enables high-quality spin-coated or inkjet-printed films without sacrificing electrical performance, a critical advantage for scalable manufacturing [1].

High-Yield Suzuki Polycondensation for Large-Scale Polymer Production

In industrial-scale synthesis of conjugated polymers via Suzuki-Miyaura polycondensation, 1,4-dibromo-2,5-dioctylbenzene provides high reactivity with yields comparable to more expensive fluorinated monomers (68% vs. 72%) [1]. Its high lipophilicity (XLogP3 = 11.4) ensures that the monomer remains entirely in the organic phase during aqueous workup, minimizing loss and enabling straightforward purification . This combination of efficient coupling and ease of processing makes the octyl monomer a cost-effective choice for large-batch polymer production, reducing both material costs and purification time [1].

On-Surface Synthesis of Ordered Oligo(p-phenylene) Nanostructures and Graphene Nanoribbons

Researchers employing on-surface synthesis techniques (Ullmann coupling) to fabricate atomically precise graphene nanoribbons or 2D conjugated polymers should consider 1,4-dibromo-2,5-dioctylbenzene as a viable precursor. Studies on the didodecyl analog demonstrate that these dibromo dialkyl benzenes self-assemble into ordered lamellar domains on Au(111) and undergo aryl–aryl coupling to yield structurally preserved oligo(p-phenylene)s [2]. The octyl variant is expected to exhibit similar behavior with faster surface diffusion due to shorter alkyl chains, enabling the bottom-up construction of well-defined nanostructures with potential applications in nanoelectronics and sensing [2].

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